4-Diethylaminobenzaldehyde

ALDH inhibition Cancer stem cell Enzymology

Procure 4-diethylaminobenzaldehyde as a non-substitutable ALDH1 inhibitor (Ki=4 nM) for ALDEFLUOR™ cancer stem cell assays. Unlike generic aminobenzaldehydes (e.g., 4-dimethylaminobenzaldehyde), its unique diethylamino substitution confers potent anti-androgenic activity (IC50=1.71 μM) for endocrine disruption screening, enables 92%-yield synthesis of bright fluorophores with large Stokes shifts, and drives high-hyperpolarizability NLO chromophores (µgβ=6520×10⁻⁴⁸ esu). Research-grade, ≥98% purity. Air-sensitive; store under inert gas.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 120-21-8
Cat. No. B091989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Diethylaminobenzaldehyde
CAS120-21-8
Synonyms4-(diethylamino)benzaldehyde
DEABZ
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=C(C=C1)C=O
InChIInChI=1S/C11H15NO/c1-3-12(4-2)11-7-5-10(9-13)6-8-11/h5-9H,3-4H2,1-2H3
InChIKeyMNFZZNNFORDXSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Diethylaminobenzaldehyde (CAS 120-21-8) Procurement & Research-Ready Overview


4-Diethylaminobenzaldehyde (DEAB), a para-substituted aromatic amino aldehyde, is a versatile chemical intermediate with a molecular formula of C11H15NO and a molecular weight of 177.24 g/mol [1]. As a member of the benzaldehyde class, it features a diethylamino group that confers distinct electronic and steric properties, differentiating it from simpler analogs like 4-dimethylaminobenzaldehyde or 4-methoxybenzaldehyde [2]. This compound serves as a critical building block in diverse research fields, including medicinal chemistry, where it acts as a potent inhibitor of aldehyde dehydrogenases (ALDHs), and materials science, where it is used to synthesize dyes, fluorescent probes, and nonlinear optical chromophores . Its unique reactivity profile, particularly in condensation reactions, makes it a valuable and non-substitutable reagent for specific synthetic and analytical applications [3].

Why 4-Diethylaminobenzaldehyde Cannot Be Replaced by Common Aldehyde Analogs


Generic substitution of 4-diethylaminobenzaldehyde with other aminobenzaldehydes (e.g., 4-dimethylaminobenzaldehyde) or simpler aromatic aldehydes is not feasible due to compound-specific electronic effects, steric factors, and resulting reactivity and bioactivity [1]. The diethylamino group imparts a unique combination of strong electron-donating capacity and increased steric bulk, which directly impacts reaction kinetics, regioselectivity, and the photophysical properties of derived compounds. As demonstrated by its specific inhibitory activity against ALDH1 (Ki = 4 nM) and its distinct alkylation behavior compared to the dimethylamino analog, the diethyl substitution is a critical determinant of performance . The following quantitative evidence establishes the precise, measurable differences that dictate the selection of 4-diethylaminobenzaldehyde over its closest in-class alternatives.

Quantitative Differentiation of 4-Diethylaminobenzaldehyde: A Comparative Evidence Guide


Potent ALDH1 Inhibition: A 4 nM Ki Value

4-Diethylaminobenzaldehyde (DEAB) is a reversible inhibitor of aldehyde dehydrogenase 1 (ALDH1) with a reported Ki value of 4 nM . This contrasts with the related 4-dimethylaminobenzaldehyde, which is not a known inhibitor of ALDH1 and is instead commonly used as a chromogenic reagent (e.g., Ehrlich's reagent) . The high potency of DEAB for ALDH1 is critical for its use as a negative control inhibitor in the ALDEFLUOR™ assay for identifying cancer stem cells .

ALDH inhibition Cancer stem cell Enzymology

Superior Anti-Androgenic Activity: Ranked #2 in a 253-Compound Screen

In a screening of 253 industrial chemicals for androgen receptor (AR) antagonist activity using AR-EcoScreen cells, 4-diethylaminobenzaldehyde was identified as the second most potent anti-androgen, with an IC50 value of 1.71 μM . Its activity ranked just below 3,3'-dichlorobenzidine dihydrochloride (IC50 = 0.228 μM) and was significantly higher than other compounds like 2,4,6-trichlorophenylhydrazine and 4-methoxy-2-methyldiphenylamine, which were also in the top tier of antagonists [1].

Endocrine disruption Androgen receptor Reporter gene assay

Distinct Alkylation Regioselectivity in Meerwein Reactions

The alkylation of 4-diethylaminobenzaldehyde with Meerwein reagents (e.g., Et3OBF4) occurs exclusively at the oxygen atom, yielding a quinoid iminium ion [1]. In stark contrast, 4-dimethylaminobenzaldehyde undergoes alkylation at the nitrogen atom when treated with MeI or Me3OBF4 [2]. This divergent reactivity is a direct consequence of the steric bulk of the diethylamino group, which shields the nitrogen and dictates the course of the reaction, enabling selective O-alkylation for the synthesis of specific intermediates.

Organic synthesis Alkylation Iminium salts

High-Yield Synthetic Precursor for Fluorescent Labels

4-Diethylaminobenzaldehyde serves as a cost-effective starting material for synthesizing new fluorescent labels with large Stokes shifts [1]. A reported synthesis method from 4-fluorobenzaldehyde and diethylamine yields the compound at 92% after recrystallization [2]. This high yield and the resulting fluorophores' affordability address the high cost and limited availability of many commercial dyes (e.g., Alexa Fluor or FITC conjugates) for routine applications [3].

Fluorescent probes Synthesis Bioconjugation

Enabling High-Performance NLO Chromophores: A µgβ Value of 6520×10⁻⁴⁸ esu

A novel second-order nonlinear optical (NLO) chromophore, DCDHF-2-V, synthesized via aldol condensation of 4-diethylaminobenzaldehyde with 3-hydroxy-3-methyl-2-butanae and propanedinitrile, exhibits a large first hyperpolarizability (µgβ) value of 6520 × 10⁻⁴⁸ esu at 1064 nm [1]. This value, obtained through solvatochromic methods, underscores the strong electron-donating ability of the diethylaminophenyl moiety and its utility in creating materials with significant NLO responses [2].

Nonlinear optics Chromophore Optoelectronics

High-Impact Application Scenarios for 4-Diethylaminobenzaldehyde


Cancer Stem Cell Research: ALDH1 Inhibition Assays

Procure 4-diethylaminobenzaldehyde for use as a potent and selective inhibitor (Ki = 4 nM) of aldehyde dehydrogenase 1 (ALDH1) . This compound is a critical control reagent in the ALDEFLUOR™ assay, a flow cytometry-based method for identifying and isolating cancer stem cell populations from various tumors. Its high specificity for ALDH1 ensures reliable experimental results that cannot be achieved with non-inhibitory aldehydes like 4-dimethylaminobenzaldehyde .

Endocrine Disruption Screening & Toxicology

Leverage 4-diethylaminobenzaldehyde's well-characterized anti-androgenic activity (IC50 = 1.71 μM) as a reference standard in in vitro reporter gene assays (e.g., AR-EcoScreen) . Its established potency, validated against a large panel of industrial chemicals, makes it a valuable positive control for screening programs designed to identify potential androgen receptor antagonists and assess their endocrine-disrupting potential [1].

Cost-Effective Synthesis of Custom Fluorescent Probes

Utilize 4-diethylaminobenzaldehyde as a high-yielding (92%) and affordable starting material to synthesize novel, bright fluorophores with large Stokes shifts [2]. This approach offers a cost-effective alternative to expensive commercial dyes (e.g., FITC, Alexa Fluor) for labeling biomolecules in routine applications, including cellular imaging, flow cytometry, and diagnostic assay development [3].

Development of High-Performance Nonlinear Optical (NLO) Materials

Select 4-diethylaminobenzaldehyde as a key donor-building block for the design and synthesis of organic second-order NLO chromophores [4]. Chromophores derived from this aldehyde, such as DCDHF-2-V, have demonstrated high hyperpolarizability values (µgβ = 6520 × 10⁻⁴⁸ esu), which are essential for achieving efficient frequency conversion, electro-optic modulation, and other advanced photonic functions [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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